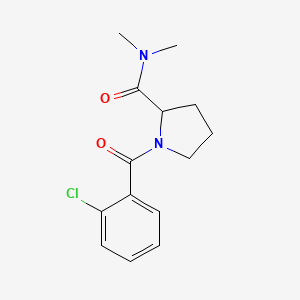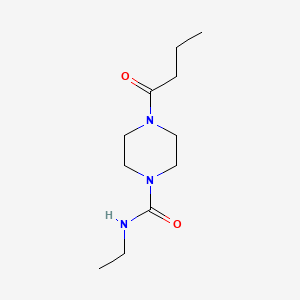![molecular formula C16H17N3OS B7563629 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B7563629.png)
4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine, also known as THZ1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. THZ1 is a potent inhibitor of cyclin-dependent kinase 7 (CDK7) and CDK12, two enzymes that play a critical role in transcriptional regulation.
Mécanisme D'action
4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine exerts its anticancer effects by inhibiting CDK7 and CDK12, which are key regulators of transcriptional elongation. CDK7 and CDK12 are involved in the phosphorylation of RNA polymerase II, which is required for the transcription of most protein-coding genes. By inhibiting CDK7 and CDK12, 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine blocks the transcription of genes that are critical for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has been shown to have a potent antiproliferative effect on cancer cells, both in vitro and in vivo. 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress. Moreover, 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine is its high potency and selectivity for CDK7 and CDK12. This makes it an ideal tool for studying the role of these enzymes in transcriptional regulation and cancer biology. However, one of the limitations of 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine is its poor solubility in water, which can make it difficult to use in certain experimental settings. Moreover, 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
For the development and application of 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine include optimizing the synthesis method, developing more soluble analogs, exploring combination therapy, and identifying biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine involves the condensation of 4-(1H-indol-3-yl)thiazol-2-amine and 4-chloromethylmorpholine hydrochloride in the presence of a base. The resulting product is then purified through column chromatography to obtain a pure form of 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine. The synthesis method of 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has been extensively studied in various preclinical models and has shown promising results in the treatment of several types of cancer, including breast cancer, lung cancer, and leukemia. 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has also been shown to be effective in targeting cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. Moreover, 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-2-4-14-12(3-1)13(9-17-14)15-11-21-16(18-15)10-19-5-7-20-8-6-19/h1-4,9,11,17H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOSNRMLNPPUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=CS2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide](/img/structure/B7563547.png)
![2-Cyclohexylsulfanyl-1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7563554.png)
![2-Methyl-1-[methyl(naphthalen-1-ylmethyl)amino]propan-2-ol](/img/structure/B7563556.png)
![5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B7563562.png)
![2-(3-fluorophenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563581.png)
![2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7563583.png)
![N-cyclopropyl-N-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7563587.png)
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl furan-2-carboxylate](/img/structure/B7563592.png)
![[4-Hydroxy-4-(2-methylphenyl)piperidin-1-yl]-(6-methoxy-1-methylindol-2-yl)methanone](/img/structure/B7563600.png)

![N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B7563614.png)

![N-[4-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7563634.png)
![4-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7563640.png)